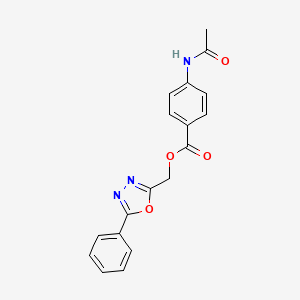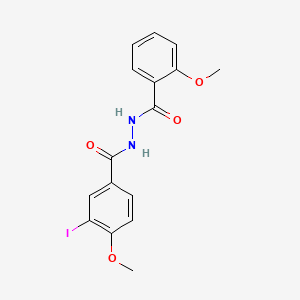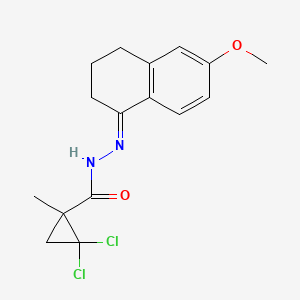
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate
Vue d'ensemble
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mécanisme D'action
The exact mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and enhance the expression of pro-apoptotic proteins such as Bax.
Biochemical and Physiological Effects:
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to selectively bind with metal ions such as copper, zinc, and iron, and exhibit fluorescence emission. This property makes it a potential candidate for the detection of metal ions in biological samples.
The compound has also been shown to exhibit cytotoxicity towards various cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and enhance the expression of pro-apoptotic proteins such as Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate is its potential as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with various metal ions such as copper, zinc, and iron, and exhibit fluorescence emission. This property makes it a potential candidate for the detection of metal ions in biological samples.
One of the main limitations of the compound is its cytotoxicity towards normal cells. The compound has been shown to exhibit cytotoxicity towards various cancer cell lines. However, it has also been shown to exhibit cytotoxicity towards normal cells, indicating its potential toxicity towards healthy tissues.
Orientations Futures
There are various future directions for the research of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate. One of the main areas of research is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. The compound can also be modified to enhance its selectivity towards cancer cells and reduce its toxicity towards normal cells.
Another area of research is its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its sensitivity and selectivity towards various metal ions and its potential applications in biological samples.
In conclusion, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been shown to exhibit various biochemical and physiological effects and has potential applications as a fluorescent probe for the detection of metal ions and as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo and its potential applications in various fields.
Applications De Recherche Scientifique
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(acetylamino)benzoate has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with various metal ions such as copper, zinc, and iron, and exhibit fluorescence emission. This property makes it a potential candidate for the detection of metal ions in biological samples.
Another area of research is its potential use as an anti-cancer agent. The compound has been shown to exhibit cytotoxicity towards various cancer cell lines such as HeLa, MCF-7, and A549. The mechanism of action involves the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)19-15-9-7-14(8-10-15)18(23)24-11-16-20-21-17(25-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIWWAHWGLWKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2-methoxyphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4839641.png)

![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4839657.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4839685.png)

![5,6-dimethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839697.png)

![N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4839710.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B4839716.png)
![2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4839724.png)

![5-[4-(methylthio)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839751.png)
![N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4839752.png)